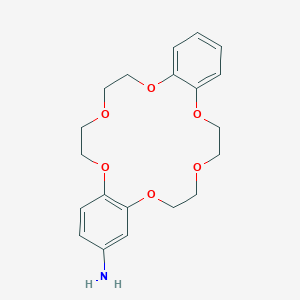

4'-Aminodibenzo-18-crown-6

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYZYAKXQMHVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942778 | |

| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205873-22-9, 126531-26-8 | |

| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminodibenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Aminodibenzo-18-crown-6 (CAS Number: 126531-26-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Aminodibenzo-18-crown-6, a functionalized crown ether with significant potential in various scientific and therapeutic applications. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Significance of Functionalized Crown Ethers

Crown ethers, cyclic chemical compounds consisting of a ring containing several ether groups, were first synthesized by Charles J. Pedersen, a discovery that led to a Nobel Prize in Chemistry.[1] Their unique ability to selectively bind specific cations is a function of the size of the central cavity. The 18-crown-6 structure, in particular, exhibits a high affinity for potassium ions due to the complementary size of the ion and the ether ring's cavity.[1]

The dibenzo- variant of 18-crown-6 incorporates two benzene rings into the macrocyclic structure, enhancing its rigidity and modifying its solubility and complexation properties.[2] The introduction of an amino group to this structure, yielding this compound, provides a reactive handle for further chemical modifications. This functionalization is pivotal, enabling the covalent attachment of this ionophore to other molecules or surfaces, thereby expanding its utility in fields such as sensor technology and targeted drug delivery.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 126531-26-8 | [3] |

| Molecular Formula | C₂₀H₂₅NO₆ | [3] |

| Molecular Weight | 375.42 g/mol | [3] |

| Melting Point | 159-163 °C | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in many organic solvents. | [2] |

Spectroscopic Analysis

Spectroscopic techniques are critical for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene rings, the protons of the methylene groups in the ether linkages, and the protons of the amino group. The aromatic protons will appear in the downfield region (typically 6.0-8.0 ppm). The methylene protons adjacent to the oxygen atoms will resonate in the mid-field region (around 3.5-4.5 ppm). The amino group protons will present as a broad singlet, the chemical shift of which can be solvent-dependent. For the closely related 4-aminobenzo-18-crown-6, distinct peaks for the aromatic and ether protons are observed.[4]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbons of the methylene ether units, and the carbon atom attached to the amino group. The aromatic carbons will have chemical shifts in the range of 110-160 ppm, while the methylene carbons will be found in the more upfield region of 60-80 ppm.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A characteristic broad band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.[5]

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[5]

-

C=C stretching: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.[5]

-

C-O-C stretching: A strong, characteristic ether band will be present around 1250 cm⁻¹.[5]

-

C-N stretching: This vibration typically appears in the 1250-1350 cm⁻¹ region.

-

-

UV-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic UV absorption due to the presence of the benzene rings. The interaction of the crown ether with metal ions can lead to changes in the UV-Vis spectrum, a property that is exploited in ion sensing applications.[6] The complexation can cause a shift in the absorption maximum (a red or blue shift) or a change in the molar absorptivity.[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from dibenzo-18-crown-6.[5]

Synthesis Workflow

Sources

- 1. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 3. 4′-氨基二苯并-18-冠醚-6 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ultraviolet photodepletion spectroscopy of dibenzo-18-crown-6-ether complexes with alkaline Earth metal divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Strategic Importance of Functionalized Crown Ethers

An In-depth Technical Guide to the Synthesis of 4'-Aminodibenzo-18-crown-6

Since Pedersen's Nobel Prize-winning discovery in 1967, crown ethers have become foundational building blocks in supramolecular chemistry.[1] Their defining feature—an electron-rich cavity formed by precisely arranged oxygen atoms—allows for the selective complexation of cations, particularly alkali and alkaline earth metals.[1][2] Dibenzo-18-crown-6 (DB18C6) is a classic example, featuring a rigid aromatic framework that enhances this selectivity.

However, the true potential of these macrocycles is unlocked through functionalization. By introducing active moieties onto the crown ether scaffold, we can create sophisticated molecules for a range of applications, from ion-selective sensors and phase-transfer catalysts to building blocks for complex molecular machinery.[1] The amino group is a particularly valuable functional handle due to its versatility; it can be readily derivatized to attach chromophores, fluorophores, polymers, or other molecular systems.[3][4]

This guide provides a detailed, field-proven pathway for the synthesis of this compound, a key intermediate for these advanced applications. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters for success. The synthesis is a robust, two-step process starting from the commercially available dibenzo-18-crown-6:

-

Electrophilic Nitration: Introduction of a nitro group onto one of the aromatic rings.

-

Catalytic Reduction: Conversion of the nitro group to the target primary amine.

Synthetic Pathway Overview

The overall transformation from the parent crown ether to the amino-functionalized target molecule is illustrated below. This strategy leverages well-established and high-yielding aromatic chemistry.

Caption: Overall two-step synthesis of this compound.

Part 1: Electrophilic Nitration of Dibenzo-18-crown-6

The initial step involves the functionalization of the inert aromatic ring of DB18C6 via electrophilic aromatic substitution. The ether linkages are ortho-, para-directing and activating, making the benzene rings susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).

Expertise & Rationale: Controlling the Reaction

The choice of nitrating agent and solvent is critical. While potent nitrating mixtures like fuming nitric acid and sulfuric acid are common, they can lead to over-nitration (dinitration) or oxidation of the sensitive polyether chain. A milder, more controlled approach is preferable.

The procedure outlined by M. B. C. Leão et al. utilizes a solution of 65% nitric acid in acetonitrile.[3] This system offers several advantages:

-

Controlled Reactivity: Acetonitrile serves as a polar solvent that moderates the reactivity of the nitric acid, minimizing side reactions.

-

Homogeneous Reaction: DB18C6 is suspended in warm acetonitrile, ensuring good dispersal before the acid is added, which promotes a more uniform reaction.

-

High Yield: This method consistently produces the desired 4'-Nitro-dibenzo-18-crown-6 in nearly quantitative yields.[3]

Experimental Protocol: Synthesis of 4'-Nitro-dibenzo-18-crown-6

This protocol is adapted from a validated literature procedure.[3]

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0 g of dibenzo-18-crown-6 in 30 mL of acetonitrile.

-

Warming: Gently warm the suspension to approximately 50 °C with stirring to ensure the solid is well dispersed.

-

Nitration: Slowly and carefully add 10 mL of 65% nitric acid to the stirred suspension. An exothermic reaction may be observed. Maintain control of the temperature with a water bath if necessary.

-

Reaction: Continue stirring the mixture at room temperature for 2 hours to ensure the reaction goes to completion. The mixture will become a yellowish slurry.

-

Quenching & Precipitation: Add crushed ice to the reaction flask. The product will precipitate as a pale-yellow solid as the ice melts.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual acid.

-

Drying: Allow the product to air-dry. The yield is typically almost quantitative.[3]

Part 2: Reduction of 4'-Nitro-dibenzo-18-crown-6

The final step is the reduction of the aromatic nitro group to a primary amine. This is a common transformation in organic synthesis, with several available methods.

Expertise & Rationale: Selecting the Reduction System

While various methods exist for nitro group reduction (e.g., metal/acid combinations like Zn/HCl, or catalytic hydrogenation with H₂/Pd-C), the use of hydrazine hydrate with a Raney Nickel catalyst in a high-boiling solvent like Dimethylformamide (DMF) is particularly effective for this substrate.[3]

-

Causality: Raney Nickel is a highly active hydrogenation catalyst. In this system, hydrazine hydrate acts as the in-situ source of hydrogen. This avoids the need for high-pressure hydrogenation equipment.

-

Efficiency: The reaction is relatively fast (30-60 minutes) at elevated temperatures (around 70-100 °C).[3]

-

Selectivity: This method is highly selective for the nitro group and does not affect the aromatic rings or the ether linkages of the crown structure.

-

Alternative Considerations: While methods like using Zinc and acetic acid are possible, they can sometimes lead to impure products that require more extensive purification.[3]

Experimental Workflow: Reduction and Purification

Caption: Step-by-step workflow for the reduction and purification process.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a validated literature procedure.[3]

-

Preparation: In a 100 mL flask, dissolve 2.0 g of 4'-Nitro-dibenzo-18-crown-6 in 40 mL of Dimethylformamide (DMF). Heat the mixture to 100 °C to ensure complete dissolution.

-

Catalyst Addition: Under vigorous stirring, carefully add 2.0 g of Raney Nickel catalyst to the hot solution. Caution: Raney Ni can be pyrophoric; handle with care.

-

Reduction: Reduce the heat to approximately 70 °C. Add 3.5 mL of hydrazine hydrate dropwise to the reaction mixture. An exothermic reaction with gas evolution (nitrogen) will be observed.

-

Reaction Monitoring: Stir the reaction for 30-60 minutes. The completion of the reaction can often be monitored by TLC or by the cessation of gas evolution.

-

Catalyst Removal: While the solution is still warm, filter it through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the Raney Ni on the filter paper to dry completely, as it may ignite. Quench it with water immediately after filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and add an equal volume of water. Extract the aqueous DMF mixture several times with dichloromethane (DCM).

-

Washing & Drying: Combine the organic layers and dry over anhydrous sodium sulphate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound. The yield is typically high, around 90%.[3]

Data Summary: Physicochemical Properties

The final product should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅NO₆ | |

| Molecular Weight | 375.42 g/mol | |

| CAS Number | 126531-26-8 | |

| Appearance | Solid | |

| Melting Point | 159-163 °C | |

| Assay | ≥98.0% (GC) |

Conclusion

The synthesis of this compound is a reliable and high-yielding two-step process that provides a crucial building block for advanced supramolecular chemistry and materials science. By starting with the parent dibenzo-18-crown-6, a controlled nitration followed by a robust reduction using Raney Nickel and hydrazine hydrate delivers the target molecule with high purity. This guide provides the detailed protocols and scientific rationale necessary for researchers to successfully replicate this synthesis and utilize this versatile compound in their own research and development endeavors.

References

-

Synthesis and Cation Recognition Study of Novel Benzo Crown Ether Functionalized Enamine Derivatives . ResearchGate. [Link]

-

SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS . IIP Series. [Link]

-

Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether . MDPI. [Link]

-

4,13-diaza-18-crown-6 . Organic Syntheses. [Link]

-

4'-Aminobenzo-18-crown-6 . PubChem, NIH. [Link]

-

Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[3]arenes . MDPI. [Link]

-

Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives . ResearchGate. [Link]

-

SYNTHESIS AND APPLICATION OF CROWN ETHERS . CiteSeerX. [Link]

-

Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications . MDPI. [Link]

Sources

A Technical Guide to the Supramolecular Chemistry of Functionalized Dibenzo-18-Crown-6

Abstract: Dibenzo-18-crown-6 (DB18C6), a foundational macrocycle in supramolecular chemistry, offers a unique platform for molecular recognition and the construction of complex chemical systems.[1] Its semi-rigid cavity, endowed by the fusion of two benzene rings, provides distinct selectivity for cations, particularly potassium, and serves as a versatile scaffold for chemical functionalization.[1] This guide provides an in-depth exploration of the supramolecular chemistry of DB18C6, focusing on strategic functionalization to tailor its properties for advanced applications. We will delve into the principles of host-guest chemistry, detail synthetic methodologies, and survey its applications in sensing, drug delivery, and materials science, offering a technical resource for researchers, scientists, and professionals in drug development.

The Dibenzo-18-Crown-6 Scaffold: Structure and Inherent Properties

Dibenzo-18-crown-6 is a cyclic polyether consisting of an 18-membered ring containing six oxygen atoms, with two benzene rings fused to the macrocyclic framework.[2] This structure imparts a greater degree of rigidity compared to its aliphatic counterpart, 18-crown-6, influencing its complexation behavior. The central cavity, with a diameter of approximately 2.6-3.2 Å, is ideally sized for the complexation of the potassium cation (ionic diameter ~2.66 Å).[3]

The primary forces driving host-guest complexation with DB18C6 are ion-dipole interactions between the electron-rich oxygen atoms of the ether and a guest cation. The benzene rings, while enhancing structural rigidity, also offer possibilities for π-π stacking and cation-π interactions, which can be exploited in the design of more sophisticated host-guest systems.[4]

Strategic Functionalization of the DB18C6 Core

The true potential of DB18C6 in advanced applications is unlocked through covalent modification of its aromatic rings. Functionalization allows for the tuning of solubility, the introduction of reporter groups (chromophores or fluorophores), the attachment of polymers, or the integration of DB18C6 into larger supramolecular architectures.[5][6][7]

Rationale for Functionalization

The choice of functional group is dictated by the intended application:

-

Solubility and Biocompatibility: Attaching hydrophilic groups, such as carboxylates or short polyethylene glycol (PEG) chains, can improve water solubility, a critical factor for biomedical applications.

-

Sensing and Detection: The introduction of chromogenic or fluorogenic units that respond to guest binding enables the use of DB18C6 as a chemosensor.[8]

-

Polymer Integration: Functional groups like vinyl or amino moieties allow for the incorporation of DB18C6 into polymer backbones, leading to the creation of ion-conductive materials or stimuli-responsive gels.[9][10]

-

Building Blocks for Complex Architectures: Bifunctional DB18C6 derivatives are essential for synthesizing rotaxanes, catenanes, and metal-organic frameworks (MOFs).

Synthetic Methodologies

Direct functionalization of the pre-formed DB18C6 macrocycle is often achieved through electrophilic aromatic substitution reactions. Common strategies include:

-

Formylation: The introduction of one or more formyl (-CHO) groups via reactions like the Vilsmeier-Haack or Duff reaction. These aldehydes are versatile intermediates for further modifications, such as conversion to amines (via reductive amination) or for the synthesis of Schiff bases.[11][12]

-

Nitration: Treatment with nitric acid leads to the formation of nitro derivatives, which can be subsequently reduced to amino groups. Diamino-dibenzo-18-crown-6 is a particularly valuable building block for polyamides and other polymers.[13]

-

Halogenation: Bromination or chlorination provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach more complex functionalities.

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of DB18C6.

Caption: Synthetic workflow for functionalized DB18C6.

Host-Guest Chemistry and Molecular Recognition

The ability of DB18C6 to selectively bind guest molecules is the cornerstone of its utility.[1] While renowned for cation binding, functionalized derivatives can recognize a broader range of guests.

Cation Complexation

DB18C6 exhibits a strong preference for potassium ions (K⁺) due to the complementary size of the ion and the crown ether's cavity.[3] The binding selectivity for alkali metal cations generally follows the order K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺ in aqueous solution.[3] The thermodynamics of complexation are influenced by factors such as the solvent, the counter-ion, and the nature of substituents on the dibenzo rings.[14][15]

| Guest Cation | Host | Log K (M⁻¹) | Solvent | Reference |

| K⁺ | DB18C6 | 5.00 | Methanol | |

| Na⁺ | DB18C6 | 4.36 | Methanol | |

| Ba²⁺ | DB18C6 | 3.50 | Methanol | |

| K⁺ | 18-Crown-6 | 6.10 | Methanol | |

| Pb²⁺ | DB18C6 | 4.9 (approx.) | - | [16] |

Note: Binding constants are highly dependent on experimental conditions.

The interaction between a guest cation and the DB18C6 cavity can be visualized as follows:

Caption: DB18C6 complexing a potassium ion.

Recognition of Organic Molecules

Functionalized DB18C6 can also bind neutral or charged organic molecules. For instance, amino-functionalized DB18C6 can interact with molecules containing protonated amine groups, such as the anti-HCV drug daclatasvir, through hydrogen bonding and ion-dipole interactions.[17] This principle is fundamental to its use in drug sensing and delivery. The host can also interact with neutral guest molecules like water, ammonia, or methanol through hydrogen bonding.[18]

Applications in Drug Development and Research

The unique recognition properties of functionalized DB18C6 make it a valuable tool in the pharmaceutical and biomedical fields.[1]

Ion-Selective Sensors

One of the most established applications of DB18C6 is in the fabrication of ion-selective electrodes (ISEs) and optical sensors (optodes).[1] By incorporating DB18C6 into a membrane (e.g., PVC), a sensor can be created that selectively responds to the concentration of a target ion, like K⁺ or Pb²⁺.[16] Functionalization with chromophores allows for colorimetric or fluorometric detection, enabling the development of highly sensitive assays for pico-molar concentrations of analytes.[16] Recently, DB18C6-based carbon paste sensors have been developed for the sensitive potentiometric determination of drugs like daclatasvir.[17]

Drug Delivery Systems

Supramolecular chemistry offers sophisticated methods for drug delivery, and DB18C6 is a key component in designing "smart" systems.[19] For example, it can be used to construct rotaxanes, which are molecular machines composed of a macrocycle (the "wheel," e.g., DB18C6) threaded onto a linear molecule (the "axle"). The ends of the axle are capped with bulky "stoppers" to prevent the wheel from dethreading.

A drug can be attached to the axle, and the DB18C6 ring can be positioned to block its release. Upon introduction of a specific stimulus (e.g., a high concentration of K⁺ ions, a change in pH), the crown ether can be induced to move along the axle, unmasking the drug and allowing for its release at a target site.

Caption: Stimuli-responsive drug release from a DB18C6-based rotaxane.

Key Experimental Protocols

Protocol: Synthesis of 4,4'-Diformyl-dibenzo-18-crown-6

This protocol describes a common method for introducing aldehyde groups onto the DB18C6 scaffold, creating a versatile intermediate.[12]

Materials:

-

Dibenzo-18-crown-6 (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Hexamethylenetetramine (HMTA) (4.0 eq)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Hydrochloric acid (HCl), aqueous solution

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Cool a flask containing trifluoroacetic acid in an ice bath.

-

Slowly add dibenzo-18-crown-6 to the cooled TFA with stirring until fully dissolved.

-

Add hexamethylenetetramine portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours.

-

Pour the reaction mixture into a beaker of ice-water and add aqueous HCl.

-

Heat the mixture to reflux for 2 hours to hydrolyze the intermediate.

-

Cool the mixture to room temperature. A precipitate should form.

-

Filter the precipitate and wash thoroughly with water.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4,4'-diformyl-dibenzo-18-crown-6.

Protocol: Characterization of Host-Guest Complexation by UV-Vis Titration

This protocol outlines a method to determine the binding constant (Kₐ) between a functionalized DB18C6 host and a guest molecule.

Materials:

-

Host molecule (e.g., a chromophore-functionalized DB18C6) solution of known concentration (e.g., 1 x 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile).

-

Guest molecule (e.g., potassium perchlorate) stock solution of known, higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

-

UV-Vis spectrophotometer.

-

Set of matched quartz cuvettes (1 cm path length).

-

Micropipettes.

Procedure:

-

Record the UV-Vis spectrum of the host solution alone in a quartz cuvette. This is the spectrum for zero guest concentration.

-

Make small, incremental additions of the guest stock solution to the cuvette containing the host solution (e.g., 2-10 µL aliquots).

-

After each addition, mix the solution thoroughly and record the full UV-Vis spectrum.

-

Observe the changes in the spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in absorbance at a specific wavelength.

-

Continue the additions until no further significant spectral changes are observed, indicating saturation of the host.

-

Plot the change in absorbance (ΔA) at a chosen wavelength against the concentration of the guest.

-

Analyze the resulting binding isotherm using a suitable model (e.g., a 1:1 binding model, using non-linear regression analysis software) to calculate the association constant (Kₐ).

Conclusion and Future Outlook

Functionalized dibenzo-18-crown-6 continues to be a molecule of profound importance in supramolecular chemistry.[1] Its robust and predictable complexation behavior, coupled with the versatility of its aromatic scaffold for chemical modification, ensures its relevance in the development of next-generation sensors, stimuli-responsive materials, and targeted therapeutic systems. Future research will likely focus on integrating DB18C6 into more complex, multicomponent systems, developing novel synthetic routes for asymmetric functionalization, and exploring its applications in areas such as catalysis and molecular machinery. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals aiming to harness the power of this remarkable macrocycle.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Dibenzo-18-Crown-6: A Deep Dive into Crown Ether Chemistry.

- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272.

- Rounaghi, G., & Zade Kakhki, R. M. (n.d.). Thermodynamic study of complex formation between dibenzo-18-crown-6 and UO2 2+ cation in different non-aqueous binary solutions.

- Rounaghi, G. H., et al. (n.d.). Thermodynamic behavior of complexation process between dibenzo-18-crown-6 and K+, Ag+, NH 4+ , and Hg2+ cations in ethylacetate-dimethylformamide binary media.

- Kim, D., et al. (n.d.).

- El-Kosasy, A. M., et al. (n.d.).

- Deshmukh, M. B., et al. (2014). Synthesis of Novel Dibenzo-18-crown-6-ether-Functionalized Benzimidazoles and its Applications in Colorimetric Recognition to Hg 2+ and as Antifungal Agents. Journal of Heterocyclic Chemistry, 52(2).

- Di Mola, I., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers.

- Abdel-Haleem, F. M., et al. (2025). Highly selective dibenzo-18-crown-6-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 343, 126553.

- Shevchuk, O. V., et al. (n.d.). Photochemical synthesis of dibenzo-18-crown-6 ligands containing two 1-hydroxy-2-R-9,10-anthraquinone-9-imino side arms.

- Di Mola, I., et al. (n.d.). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers.

- Kusaka, R., et al. (n.d.). Structure of host–guest complexes between dibenzo-18-crown-6 and water, ammonia, methanol, and acetylene: Evidence of molecular recognition on the complexation. Physical Chemistry Chemical Physics.

- Wikipedia. (n.d.). Dibenzo-18-crown-6.

- Deshmukh, M. B., et al. (2017). Synthesis and evaluation of dibenzo-18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives.

- Rissanen, K. (n.d.). Guest-driven dimer formation of dibenzo-18-crown-6.

- Balaji, R., & Nanjan, M. J. (2011). Applications of Wittig Reactions in Dibenzo 18-Crown-6-Ether Substituted Phenylenevinylene Oligomer-Synthesis, Photo Luminescent, and Dielectric Properties.

- ResearchGate. (n.d.). The synthesis of diamino-dibenzo-18-crown-6.

- Ghasemi, Z., & Sarvary, A. (2019). The role of crown ethers in drug delivery.

- ResearchGate. (n.d.). Effect of Dibenzo-18-crown-6 on the Polymer Electrolyte/Lithium Anode Interface.

- Francis, A. (Ed.). (n.d.).

- Sigma-Aldrich. (n.d.). Functional Polymers for Biomedical Apps.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 3. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00699A [pubs.rsc.org]

- 6. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. routledge.com [routledge.com]

- 8. Photochemical synthesis of dibenzo-18-crown-6 ligands containing two 1-hydroxy-2-R-9,10-anthraquinone-9-imino side arms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Highly selective dibenzo-18-crown-6-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dibenzo-18-crown-6-based carbon paste sensors for the nanomolar potentiometric determination of daclatasvir dihydrochloride: An anti-HCV drug and a potential candidate for treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure of host–guest complexes between dibenzo-18-crown-6 and water, ammonia, methanol, and acetylene: Evidence of molecular recognition on the complexation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Discovery and history of aromatic crown ethers

An In-Depth Technical Guide to the Discovery and History of Aromatic Crown Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serendipitous discovery of crown ethers in 1967 by Charles J. Pedersen marked a pivotal moment in chemistry, launching the field of supramolecular chemistry and host-guest interactions. This guide provides a detailed exploration of the history, synthesis, and foundational principles of aromatic crown ethers, beginning with the first of their kind: dibenzo-18-crown-6. We will delve into the mechanistic underpinnings of their synthesis, the structural basis for their remarkable ion-binding selectivity, and their applications in catalysis, ion sensing, and the frontiers of drug development. This document is intended for professionals seeking a deep, technical understanding of these fascinating macrocycles, grounded in the original research that brought them to light.

A Fortuitous Discovery: The Birth of Host-Guest Chemistry

In 1967, Charles Pedersen, a chemist at DuPont, was not searching for a new class of macrocycles.[1][2] His research was focused on synthesizing multidentate ligands to act as metal deactivators, aiming to complex with and neutralize the catalytic activity of divalent cations like copper and vanadium.[3][4] The intended synthesis involved reacting two catecholate groups to create a specific polydentate ligand.[1]

During the purification of an intermediate, bis[2-(o-hydroxyphenoxy)ethyl] ether, Pedersen isolated a small quantity of an unexpected white, crystalline by-product.[2][3] This substance, which he described as "goo," had very low solubility.[2] Out of sheer curiosity, he tested its properties and discovered that its solubility in methanol was dramatically increased by the addition of a sodium salt. It was this observation that signaled the discovery of something extraordinary.

Pedersen deduced that the cyclic structure of the by-product, formed from a condensation reaction, created a central cavity. He hypothesized that the sodium ion was being held within this cavity by the electrostatic attraction of the symmetrically arranged oxygen atoms in the polyether ring.[3] This was the first synthetic neutral molecule shown to form stable complexes with alkali metal ions, a groundbreaking achievement at the time.[3][5] He named this molecule dibenzo-18-crown-6 , and the general class of compounds "crown ethers" due to their resemblance to a crown when binding a cation.[1] This discovery, which earned Pedersen a share of the 1987 Nobel Prize in Chemistry, laid the foundation for the field of supramolecular chemistry.[1][2][5]

Synthesis and Structural Elucidation

The initial synthesis of dibenzo-18-crown-6 was an accident with a mere 0.4% yield.[4] However, armed with the knowledge of its structure, Pedersen and others developed rational, high-yield synthetic routes. The most common method is a modification of the Williamson ether synthesis.[6][7]

The Template Effect in Synthesis

A key challenge in synthesizing macrocycles is preventing the linear polymerization of the reactants. The crucial insight was the use of a templating cation. By using an alkali hydroxide (like NaOH or KOH) as the base, the cation acts as a template, organizing the linear polyether intermediate around itself in a conformation that favors the final ring-closing step over intermolecular reactions.[8][9] The yield is significantly higher when using template ions like Na+ or K+ that fit well within the final crown ether cavity, compared to smaller ions like Li+ which are not strongly complexed.[8]

Caption: Synthetic workflow for dibenzo-18-crown-6 via the template-assisted Williamson ether synthesis.

Experimental Protocol: Synthesis of Dibenzo-18-Crown-6

The following protocol is adapted from the improved method reported in Organic Syntheses.[8]

Materials:

-

Catechol (3.00 moles)

-

Sodium hydroxide pellets (3.05 moles initially, plus another 3.05 moles)

-

bis(2-chloroethyl) ether (1.55 moles)

-

n-Butanol (solvent)

Procedure:

-

Initial Setup: Charge a suitable reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with 330 g (3.00 moles) of catechol and 2 L of n-butanol.

-

Base Addition: While stirring, add 122 g (3.05 moles) of sodium hydroxide pellets.

-

Heating: Heat the mixture rapidly to reflux (approx. 115°C).

-

Reactant Addition: Prepare a solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 mL of n-butanol. Add this solution dropwise to the refluxing mixture over a 2-hour period with continuous stirring.

-

First Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional hour.

-

Second Base Addition: Cool the mixture to 90°C and add another 122 g (3.05 moles) of sodium hydroxide pellets.

-

Second Reflux & Workup: Resume refluxing for 1 hour to ensure complete reaction. The product can then be isolated and purified through filtration and recrystallization.

Causality Note: The stepwise addition of the base is critical. The first portion deprotonates one hydroxyl group on catechol to initiate the first ether linkage. The second portion ensures deprotonation for the final ring-closing cyclization step. n-Butanol is chosen as a solvent for its high boiling point, allowing the reaction to proceed at an effective rate, and its ability to dissolve both the organic reactants and, to some extent, the sodium catecholate intermediate.

The Chemistry of Selective Cation Binding

The defining characteristic of crown ethers is their ability to selectively bind cations in a host-guest relationship.[5] The oxygen atoms, rich in electron density, line the interior of the macrocycle, creating a hydrophilic cavity.[10][11] The exterior of the ring, composed of ethylene and aromatic groups, is hydrophobic, allowing the entire complex to dissolve in nonpolar organic solvents.[1][9]

The "Size-Fit" Principle

Selectivity is primarily governed by the compatibility between the size of the cation and the diameter of the crown ether's cavity.[1][4] An optimal fit maximizes the electrostatic interactions between the cation and the oxygen lone pairs.

| Crown Ether | Cavity Diameter (Å) | Best Fit Cation | Cation Ionic Diameter (Å) |

| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | 1.52 |

| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | 2.04 |

| 18-Crown-6 | 2.6 - 3.2 | K⁺ | 2.76 |

| 21-Crown-7 | 3.4 - 4.3 | Cs⁺ | 3.40 |

Data compiled from multiple sources.[1][4][12]

As the table shows, 18-crown-6 and its derivatives are perfectly sized to encapsulate the potassium ion (K⁺).[1] While dibenzo-18-crown-6 also binds Na⁺, its affinity for K⁺ is significantly higher. The presence of the two benzo groups introduces rigidity to the macrocycle, which can enhance selectivity compared to the more flexible, non-aromatic 18-crown-6.[9]

Caption: Host-guest complexation of a K⁺ ion within the cavity of a crown ether.

Spectroscopic Characterization

The synthesis and complexation behavior of aromatic crown ethers are routinely verified using standard spectroscopic techniques.

| Technique | Observation for Dibenzo-18-crown-6 |

| ¹H-NMR | Signals for the aromatic protons typically appear in the δ 6.8-7.0 ppm range. The protons of the macrocyclic ether linkages (O-CH₂-CH₂-O) appear as a multiplet around δ 3.9-4.2 ppm.[10] |

| ¹³C-NMR | Aromatic carbons show signals in the δ 110-150 ppm region. The ether carbons appear around δ 68-70 ppm. |

| FTIR | A strong C-O-C stretching band for the ether linkages is prominent around 1130 cm⁻¹. The C-H out-of-plane deformation of the aromatic rings can be a useful diagnostic peak.[12] |

| UV-Vis | Complexation with metal ions can lead to shifts in the absorption spectrum, which can be used to quantify binding affinities.[13] |

Applications in Research and Development

The ability to selectively bind cations and render them soluble in organic media gives aromatic crown ethers a wide range of applications.

Phase Transfer Catalysis (PTC)

One of the earliest and most impactful applications is in phase transfer catalysis.[1][9] Many useful inorganic reagents (e.g., KMnO₄, KCN) are insoluble in organic solvents where most organic substrates dissolve. A crown ether can act as a shuttle, complexing the cation (e.g., K⁺ from KMnO₄) and transporting it into the organic phase.[11][14] This leaves the anion (e.g., MnO₄⁻) "bare" and highly reactive, dramatically accelerating reaction rates that would otherwise be impossibly slow.[14]

Ion Sensing and Separation

The high selectivity of crown ethers makes them ideal components for chemical sensors and ion-selective electrodes.[9][15] By immobilizing a crown ether onto a surface or incorporating it into a membrane, devices can be created that generate a measurable signal (potentiometric, optical, or fluorescent) upon binding a target ion.[1][9][13] They are also used in chromatography as stationary phases for the separation of different alkali and alkaline earth metals.[15]

Drug Development and Biological Systems

The structural similarity of crown ethers to naturally occurring ionophores like valinomycin, which transport ions across cell membranes, has spurred significant interest in their biomedical applications.[5][14]

-

Drug Delivery: Aromatic crown ethers can be functionalized to carry drug molecules. Their lipophilic exterior can facilitate the transport of these drugs across biological membranes.[10]

-

Antimicrobial/Anticancer Activity: Certain modified crown ethers have demonstrated antibacterial and antifungal properties.[1] For instance, some thia-crown ethers have shown inhibitory effects against methicillin-resistant S. aureus (MRSA).[1] Their ability to disrupt ion homeostasis within cells is a potential mechanism for anticancer activity that is under investigation.[11]

-

Molecular Recognition: Chiral aromatic crown ethers are used to study and achieve enantiomeric separation of chiral amines and amino acids, a critical process in drug development.[16]

Despite their promise, the broader application of crown ethers in pharmaceuticals is currently limited by concerns over their potential toxicity.[1] Ongoing research focuses on designing derivatives with improved biocompatibility and targeted delivery to minimize off-target effects.[9]

Conclusion

From an unexpected laboratory by-product to a cornerstone of supramolecular chemistry, aromatic crown ethers have fundamentally changed our understanding of molecular recognition. The pioneering work of Charles Pedersen not only introduced a new class of compounds but also provided chemists with a powerful tool to control the reactivity and transport of ions. For researchers in materials science, catalysis, and drug development, the principles of host-guest chemistry, born from the discovery of dibenzo-18-crown-6, continue to offer a rational design framework for creating novel functional molecules and advanced therapeutic agents.

References

- Wikipedia. Crown ether.

- OpenStax. 18.6 Crown Ethers - Organic Chemistry. (2023-09-20).

- Synthesis of dibenzo-18-crown-6 ether containing pyrimidine deriv

- Ashby, J., Hull, R., Cooper, M. J., & Ramage, E. M. A Modified Synthesis of Dibenzo-18-Crown-6-Polyether and Related Macrocycles.

- Macrocycles in the Classroom – Making Biochemical Processes Understandable with the Help of Crown Ethers.

- Wikipedia. Charles J. Pedersen.

- Pedersen, C. J. The Discovery of Crown Ethers (Nobel Lecture). (1987).

- Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. BIO Web of Conferences.

- Wikipedia. Dibenzo-18-crown-6.

- Pedersen, C. J. Dibenzo-18-crown-6 polyether and dicyclohexyl-18-crown-6 polyether. Organic Syntheses.

- What Are Crown Ethers? Comprehensive Guide to Structure, Binding and Uses.

- Pedersen, C. J. (1988). The discovery of crown ethers. Science, 241(4865), 536-40.

- Das, P. P., & Srivastava, A. K. SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series.

- Microscopic Study on Molecular Recognition of Host–Guest Complexes Between Crown Ethers and Aromatic Molecules.

- CROWN ETHERS: SYNTHESIS & APPLIC

- Al-Mokaram, A. A., et al. (2022).

- Huszthy, P. Synthesis and molecular recognition studies of crown ethers. Semantic Scholar.

- Crown Ether-Grafted Graphene Oxide-Based Materials—Synthesis, Characterization and Study of Lithium Adsorption

- Cook, A. L., & Giorgio, T. D. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia Publishing.

Sources

- 1. Crown ether - Wikipedia [en.wikipedia.org]

- 2. Charles J. Pedersen - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. The discovery of crown ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. conference.pixel-online.net [conference.pixel-online.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. bio-conferences.org [bio-conferences.org]

- 11. Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications [mdpi.com]

- 12. Crown Ether-Grafted Graphene Oxide-Based Materials—Synthesis, Characterization and Study of Lithium Adsorption from Complex Brine [mdpi.com]

- 13. avestia.com [avestia.com]

- 14. 18.6 Crown Ethers - Organic Chemistry | OpenStax [openstax.org]

- 15. jetir.org [jetir.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: A Functionalized Macrocycle at the Forefront of Supramolecular Chemistry

An In-Depth Technical Guide to 4'-Aminobenzo-18-Crown-6: Properties, Characterization, and Applications

Crown ethers, first reported by Charles Pedersen in 1967, represent a landmark class of macrocyclic polyethers capable of selectively binding cations within their central cavity. This discovery opened the door to the field of supramolecular chemistry, focusing on the intricate assemblies of molecules held together by non-covalent bonds. Among the vast family of these compounds, 4'-aminobenzo-18-crown-6 (AB18C6) stands out as a particularly versatile derivative.

The 18-crown-6 backbone, with its 18-membered ring and six oxygen atoms, is ideally sized to form stable complexes with potassium ions (K⁺), a critical electrolyte in numerous biological processes. The incorporation of a benzo group imparts conformational rigidity and provides a site for functionalization. The key feature of AB18C6 is the primary amine (-NH₂) group attached to this aromatic ring. This functional handle is a gateway for covalent modification, allowing the crown ether to be tethered to polymers, nanoparticles, surfaces, and other molecules.[1][2] This unique combination of a selective binding cavity and a reactive functional group makes 4'-aminobenzo-18-crown-6 a molecule of significant interest for researchers, scientists, and drug development professionals. Its applications range from the creation of highly selective sensors to the development of sophisticated drug delivery systems.[3]

This guide provides a comprehensive overview of the core physical and chemical properties of 4'-aminobenzo-18-crown-6, detailing its synthesis, spectroscopic signature, cation binding behavior, and key applications.

Synthesis and Purification

The most common and efficient synthesis of 4'-aminobenzo-18-crown-6 is a two-step process that begins with a commercially available benzo-18-crown-6 precursor.[4] The strategy involves the electrophilic nitration of the electron-rich aromatic ring, followed by the chemical reduction of the resulting nitro group to the desired primary amine.

Synthetic Workflow Diagram

Caption: Two-step synthesis of 4'-aminobenzo-18-crown-6.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4'-Nitrobenzo-18-crown-6 [4][5]

This procedure details the nitration of benzo-18-crown-6. The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric acid, which then acts as an electrophile, attacking the benzene ring of the crown ether.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 5.0 g of benzo-18-crown-6 in 30 mL of warm acetonitrile (approx. 50°C). The gentle heating aids in dissolution.

-

Reaction: Slowly add 10 mL of 65% nitric acid to the suspension under continuous, vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

Incubation: Maintain the reaction at room temperature for 2 hours to ensure the reaction proceeds to completion.

-

Quenching & Precipitation: Upon completion, carefully add ice to the reaction mixture. This simultaneously quenches the reaction and precipitates the product, which is less soluble in the cold aqueous mixture. Allow the mixture to stand until the ice begins to melt.

-

Isolation: Filter the resulting yellow precipitate using a Buchner funnel. Wash the solid with cold ethanol and dry under vacuum to yield 4'-nitrobenzo-18-crown-6.

Step 2: Synthesis of 4'-Aminobenzo-18-crown-6 [4]

This procedure describes the reduction of the nitro group to an amine using a catalytic hydrogenation method. Raney Nickel is a highly effective catalyst for this transformation, and hydrazine hydrate serves as the hydrogen source.

-

Preparation: In a round-bottom flask, dissolve 2.0 g of the purified 4'-nitrobenzo-18-crown-6 from Step 1 in 40 mL of dimethylformamide (DMF) at 100°C.

-

Catalyst Addition: Under continuous stirring, carefully add 2.0 g of Raney Nickel to the solution.

-

Reduction: Add 3.5 mL of hydrazine hydrate dropwise to the reaction mixture, maintaining a temperature of approximately 70°C. The evolution of nitrogen gas will be observed.

-

Catalyst Removal: After the addition is complete and gas evolution has ceased, filter the hot solution through a pad of Celite to remove the Raney Nickel catalyst.

-

Extraction & Purification: Add water to the filtrate to precipitate the crude product. Extract the product from the aqueous mixture several times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 4'-aminobenzo-18-crown-6 as a light brown solid.[6][7] Further purification can be achieved by recrystallization.

Physicochemical and Spectroscopic Properties

The identity and purity of synthesized AB18C6 are confirmed through a combination of physical measurements and spectroscopic analysis.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 68941-06-0 | [2][6] |

| Molecular Formula | C₁₆H₂₅NO₆ | [4][6][8] |

| Molecular Weight | 327.37 g/mol | [4][6][8] |

| Appearance | Light brown to brown solid | [6][7] |

| Melting Point | 53-56 °C | [6][7] |

| Boiling Point | 511.9 ± 50.0 °C (Predicted) | [6][7] |

| Density | 1.099 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Storage Temperature | 0-8 °C | [1][6] |

Molecular Structure Diagram

Caption: Chemical structure of 4'-aminobenzo-18-crown-6.

Spectroscopic Profile

Spectroscopy is indispensable for verifying the molecular structure of AB18C6. The key techniques and their expected outcomes are summarized below.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Source(s) |

| ¹H NMR | Aromatic Protons (Ar-H) | δ ≈ 6.0-7.0 ppm | [5][9] |

| Amine Protons (-NH₂) | δ ≈ 3.5-5.0 ppm (broad) | [10] | |

| Ether Protons (-O-CH₂-CH₂-O-) | δ ≈ 3.7-4.2 ppm (multiplets) | [5][9] | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | δ ≈ 110-150 ppm | [8][11] |

| Ether Carbons (-O-C H₂-C H₂-O-) | δ ≈ 68-72 ppm | [8][11] | |

| FTIR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands for primary) | [9] |

| C-H Stretch (Aromatic) | ~3030 cm⁻¹ | [12] | |

| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | [12] | |

| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ | [12] | |

| C-O-C Stretch (Ether) | ~1100-1250 cm⁻¹ (strong, characteristic) | [13][14] | |

| UV-Vis | π → π* transitions (Aromatic) | λₘₐₓ ~280-300 nm | [15][16] |

| Mass Spec (ESI) | Molecular Ion Peak [M+H]⁺ | m/z ≈ 328.17 | [8][17] |

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the different types of protons. The protons on the aromatic ring will appear in the downfield region (6.0-7.0 ppm). The numerous protons of the flexible ether backbone will appear as a series of complex multiplets in the range of 3.7-4.2 ppm. The amine protons typically give a broad signal that can vary in position depending on the solvent and concentration.[5][9]

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework, showing distinct signals for the aromatic carbons and the aliphatic carbons of the crown ether ring.[8][11]

-

FTIR Spectroscopy: Infrared spectroscopy is excellent for confirming the presence of key functional groups. The most telling signals for AB18C6 are the strong, broad C-O-C stretching band characteristic of ethers, and the two distinct N-H stretching bands around 3300-3500 cm⁻¹, which are diagnostic for a primary amine.[9][13][14]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. A prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 328.17 would be expected.[8][17]

Cation Complexation

The defining chemical property of 4'-aminobenzo-18-crown-6 is its ability to act as an ionophore, selectively binding cations.[1][18] This binding is driven by ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the six ether oxygen atoms, which are oriented towards the center of the macrocyclic cavity. The planar arrangement of these oxygen atoms creates a region of strong negative potential, ideal for coordinating with metal ions.[1][6]

The size of the 18-crown-6 cavity is particularly well-suited for the potassium ion (K⁺), leading to the formation of a highly stable host-guest complex. However, it can also form complexes with other cations of similar ionic radii, including NH₄⁺, Pb²⁺, and Cs⁺.[1][3][19]

Cation Complexation Diagram

Caption: Encapsulation of a K⁺ ion by the crown ether cavity.

Experimental Protocol: Determining Binding Constant via UV-Vis Titration

The strength of the interaction between the crown ether and a cation is quantified by the binding constant (Kₐ). A higher Kₐ value indicates a more stable complex. UV-Vis spectrophotometry is a common method for determining this constant, as the electronic environment of the benzo group is often perturbed upon cation binding, leading to a change in the absorption spectrum.[15]

-

Stock Solutions: Prepare a stock solution of 4'-aminobenzo-18-crown-6 of a known concentration (e.g., 100 µM) in a suitable solvent (e.g., acetonitrile or a DMSO/water mixture).[15] Prepare a high-concentration stock solution of the metal salt to be tested (e.g., 10 mM KCl).

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the AB18C6 solution alone. This will serve as the baseline (zero-equivalent) measurement.

-

Titration: Add small, precise aliquots of the metal salt stock solution to the cuvette containing the AB18C6 solution.

-

Spectral Measurement: After each addition, gently mix the solution and record the new UV-Vis spectrum. A systematic change, such as an increase or decrease in absorbance at a specific wavelength or a shift in the λₘₐₓ, should be observed as the concentration of the metal ion increases and more of the crown ether becomes complexed.[15]

-

Data Analysis: Plot the change in absorbance (ΔA) at a chosen wavelength against the concentration of the added cation. The resulting data can be fitted to a 1:1 binding isotherm model using non-linear regression software to calculate the binding constant, Kₐ.

Applications in Research and Drug Development

The unique bifunctional nature of AB18C6—a selective binding site paired with a reactive handle—makes it a valuable tool in several advanced scientific fields.

-

Ion-Selective Sensors: The amine group allows AB18C6 to be easily immobilized onto surfaces like gold nanoparticles or electrode materials.[2] When the immobilized crown ether captures its target ion (e.g., K⁺ or Pb²⁺) from a sample, it generates a measurable signal (colorimetric, fluorescent, or electrochemical). This is the basis for highly sensitive and selective sensors for environmental monitoring and clinical diagnostics.[3][15]

-

Drug Delivery Systems: In pharmaceutical sciences, AB18C6 is explored for its potential in drug delivery.[3][20] It can form host-guest complexes with certain drug molecules, particularly those with ammonium groups. This encapsulation can enhance the drug's aqueous solubility, protect it from degradation, and improve its bioavailability.[3] The amine handle can also be used to attach the crown ether to larger drug carrier systems, creating a targeted delivery vehicle.

-

Organic Synthesis and Catalysis: Like its parent compound, 18-crown-6, AB18C6 can function as a phase-transfer catalyst.[21] By sequestering inorganic cations in an organic phase, it can solubilize the corresponding anion, making it a "naked" and highly reactive nucleophile. This accelerates reaction rates and improves yields in various organic transformations.[21]

Safety and Handling

According to its GHS classification, 4'-aminobenzo-18-crown-6 is considered an irritant.[1][8]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]

-

Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or fume hood.[1]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C to ensure long-term stability.[1][6]

Conclusion

4'-Aminobenzo-18-crown-6 is more than just a simple macrocycle; it is a sophisticated molecular tool. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its capacity for selective cation binding make it a subject of enduring scientific interest. The presence of the reactive amine group elevates its utility, providing a covalent anchor point for creating functional materials and advanced therapeutics. For researchers in supramolecular chemistry, sensor development, and drug delivery, 4'-aminobenzo-18-crown-6 offers a powerful and versatile platform for innovation.

References

-

National Center for Biotechnology Information. (n.d.). 4'-Aminobenzo-18-crown-6. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2); 4−aminobenzo−18−crown−6 (b1,b2) and B18C6Am (c1,c2). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Aminodibenzo-18-crown-6. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 18-CROWN-6. Retrieved from [Link]

-

Avestia Publishing. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Journal of Fluid Flow, Heat and Mass Transfer, 8, 20-26. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molecules, 27(24), 8763. Retrieved from [Link]

-

Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 18-Crown-6. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). An ion-selective crown ether covalently grafted onto chemically exfoliated MoS2 as a biological fluid sensor. Nanoscale, 13, 8564-8575. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of 18-crown-6 (18C6) (blue) and the resulting complex I (18C6:1-ethyl-1 methylpyrrolidinium) (red). Retrieved from [Link]

-

ResearchGate. (n.d.). Ammonium chloride complexes with 18-crown-6. Retrieved from [Link]

-

Alkali Scientific. (n.d.). 4′-Aminobenzo-18-crown-6, 1 X 100 mg (06913-100MG). Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structures of molecular complexes of 18-crown-6 with 2-aminobenzoic and 5-amino-1-benzyl-1,2,3-triazole-4-carboxylic acid hydrazides. Retrieved from [Link]

-

International Journal of Chemical Studies. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by Conductometric study. 7(3), 1084-1091. Retrieved from [Link]

-

MDPI. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Inorganics, 11(7), 275. Retrieved from [Link]

-

CrystEngComm. (2021). Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6: effect of fluorine on the stoichiometry and supramolecular structure. 23, 731-741. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. RSC Advances, 11, 2405-2410. Retrieved from [Link]

-

ResearchGate. (2019). The role of crown ethers in drug delivery. Supramolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV-Vis absorption spectra of dibenzo[22]-crown-6 and DHP-crown ether hybrid system (2) (8 μM) in methanol. Retrieved from [Link]

Sources

- 1. 4′-氨基苯并-18-冠-6 technical | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4′-氨基苯并-18-冠-6 technical | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4'-Aminobenzo-18-crown-6 | 68941-06-0 | Benchchem [benchchem.com]

- 5. An ion-selective crown ether covalently grafted onto chemically exfoliated MoS 2 as a biological fluid sensor - Nanoscale (RSC Publishing) DOI:10.1039/D1NR00404B [pubs.rsc.org]

- 6. 4'-Aminobenzo-18-crown-6 CAS#: 68941-06-0 [m.chemicalbook.com]

- 7. 4'-Aminobenzo-18-crown-6 price,buy 4'-Aminobenzo-18-crown-6 - chemicalbook [chemicalbook.com]

- 8. 4'-Aminobenzo-18-crown-6 | C16H25NO6 | CID 2724802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. avestia.com [avestia.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. 4 -Aminobenzo-18-crown-6 technical 68941-06-0 [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 22. 18-Crown-6 | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Functionalization of 4'-Aminodibenzo-18-crown-6

Introduction: Unlocking the Potential of a Versatile Macrocycle

Dibenzo-18-crown-6, first discovered by Charles J. Pedersen, is a cornerstone of supramolecular chemistry, renowned for its ability to selectively complex alkali metal cations, particularly potassium ions.[1] The introduction of an amino group at the 4'-position to create 4'-Aminodibenzo-18-crown-6 provides a crucial handle for covalent modification, transforming this passive host molecule into a versatile platform for a multitude of applications. The ability to functionalize this primary aromatic amine opens avenues for the development of sophisticated chemosensors, targeted drug delivery systems, phase transfer catalysts, and novel materials.[2][3]

This comprehensive guide provides detailed protocols for several key functionalization reactions of this compound. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel derivatives. The methodologies covered include acylation, sulfonamide synthesis, Schiff base formation, and diazotization followed by azo coupling, each offering a distinct pathway to a diverse range of functionalized crown ethers.

Core Functionalization Strategies

The primary amino group of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. The choice of functionalization strategy is dictated by the desired properties of the final molecule. The following sections detail robust and reproducible protocols for the most common and versatile of these transformations.

Protocol 1: Acylation – Formation of Amide Linkages

Acylation of the amino group to form a stable amide bond is a fundamental and widely used modification. This reaction allows for the introduction of a vast array of functionalities, including reporter groups (fluorophores, chromophores), reactive handles for further conjugation, and moieties that modulate the solubility and complexation properties of the crown ether.

Causality Behind Experimental Choices: The use of an acyl chloride provides a highly reactive acylating agent, ensuring efficient conversion of the amine. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride.

Experimental Protocol: Synthesis of 4'-(Acetylamino)dibenzo-18-crown-6

-

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add acetyl chloride, dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Expected Characterization Data:

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| ¹H NMR | Appearance of a new singlet around δ 2.1-2.3 ppm (COCH₃) and a downfield shift of the aromatic protons adjacent to the amide group. |

| IR (cm⁻¹) | Appearance of a strong C=O stretch around 1660-1680 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ adducts corresponding to the molecular weight of the acylated product. |

Visualization of the Acylation Workflow:

Caption: Workflow for the acylation of this compound.

Protocol 2: Sulfonamide Synthesis

The formation of a sulfonamide linkage provides a robust and chemically stable modification. Sulfonamides are important pharmacophores and can alter the electronic properties of the crown ether.[4] This reaction is analogous to acylation but employs a sulfonyl chloride.

Causality Behind Experimental Choices: The Hinsberg reaction is a classic method for sulfonamide synthesis.[5] Pyridine serves as both the solvent and the base to neutralize the HCl produced. The reaction is typically straightforward, and the product often precipitates from the reaction mixture upon addition of water.

Experimental Protocol: Synthesis of a 4'-(Benzenesulfonamido)dibenzo-18-crown-6

-

Materials:

-

This compound (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Pyridine (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve this compound in anhydrous pyridine in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-cold 1 M HCl. The product will often precipitate as a solid.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

-

Expected Characterization Data:

| Parameter | Expected Value |

| Appearance | Crystalline solid |

| ¹H NMR | Appearance of new aromatic signals corresponding to the benzenesulfonyl group and a characteristic N-H proton signal. |

| IR (cm⁻¹) | Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). |

| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ adducts corresponding to the molecular weight of the sulfonamide derivative. |

Protocol 3: Schiff Base Formation

The condensation of the primary amine with an aldehyde or ketone results in the formation of an imine or Schiff base.[6] This reaction is reversible and can be used to introduce a wide range of functionalities, often with interesting optical or coordination properties.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, is crucial to drive the equilibrium towards the formation of the Schiff base.

Experimental Protocol: Synthesis of a Dibenzo-18-crown-6 Schiff Base

-

Materials:

-

This compound (1.0 eq)

-

Salicylaldehyde (or other desired aldehyde) (1.0 eq)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add the aldehyde to the solution, followed by a few drops of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 2-6 hours. The formation of a colored product is often observed.

-

Cool the reaction mixture to room temperature. The Schiff base product may precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.

-

Expected Characterization Data:

| Parameter | Expected Value |

| Appearance | Colored solid (often yellow, orange, or red) |

| ¹H NMR | Disappearance of the -NH₂ protons and the aldehyde proton. Appearance of a new singlet for the imine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. |

| IR (cm⁻¹) | Disappearance of the C=O stretch of the aldehyde and the N-H stretches of the amine. Appearance of a C=N stretch around 1600-1650 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺ adduct corresponding to the molecular weight of the Schiff base. |

Visualization of Schiff Base Formation:

Caption: Key steps in the formation of a Schiff base from this compound.

Protocol 4: Diazotization and Azo Coupling

Diazotization of the primary aromatic amine followed by coupling with an electron-rich aromatic compound is a powerful method for synthesizing azo dyes.[7] These dyes are intensely colored and their properties can be sensitive to their environment, making them suitable for colorimetric sensors.[8]

Causality Behind Experimental Choices: The diazotization reaction must be carried out at low temperatures (0-5 °C) as the diazonium salt is unstable and can decompose at higher temperatures.[9] The subsequent azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and couples with an activated aromatic ring (e.g., a phenol or an aniline derivative). The coupling is typically performed under conditions that favor the stability of the coupling partner (e.g., alkaline conditions for phenols).

Experimental Protocol: Synthesis of a Dibenzo-18-crown-6 Azo Dye

-

Part A: Diazotization

-

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂) (1.05 eq)

-

Distilled water

-

Beakers, magnetic stirrer, ice-salt bath

-

-

Procedure:

-

Suspend this compound in a mixture of concentrated HCl and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C.

-